molecular formula C18H14N4OS3 B2957768 N-(benzo[d]thiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-88-7

N-(benzo[d]thiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2957768
CAS RN: 864918-88-7
M. Wt: 398.52
InChI Key: AFLXVSNPYOOZEH-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a chemical compound that has gained significant attention in pharmaceutical research due to its potential therapeutic applications. This compound is also known as BTAT and has been extensively studied for its diverse range of biological activities.

Scientific Research Applications

Antimicrobial Applications

One study demonstrated the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides and their evaluation against a range of gram-positive, gram-negative bacteria, and fungal strains. The compounds showed promising antimicrobial activities, indicating potential for use in developing new antimicrobial agents (Rezki, 2016).

Anticancer Research

Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems revealed significant antitumor activity against a variety of human tumor cell lines. This suggests a potential application in cancer treatment by targeting specific pathways involved in tumor growth (Yurttaş, Tay, & Demirayak, 2015).

Analgesic Activity

A study on acetamide derivatives, including N-(benzo[d]thiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives, evaluated their analgesic properties. The compounds were found to significantly reduce pain in several models, suggesting their potential as pain-relieving agents (Kaplancıklı et al., 2012).

Enzyme Inhibition

Compounds synthesized from N-(6-arylbenzo[d]thiazol-2-yl)acetamides demonstrated considerable urease inhibition, outperforming the standard used in the study. This highlights their potential application in treating diseases related to urease activity, such as gastrointestinal infections (Gull et al., 2016).

Photophysical Properties

Research into the photophysical properties of amide hydrogen bonded N-(benzo[d]thiazol-2-yl) acetamide crystals revealed unique hydrogen bonding interactions. These findings could have implications for the design of materials with specific optical properties (Balijapalli et al., 2017).

Insecticidal Activities

A study on heterocycles incorporating a thiadiazole moiety, including N-(benzo[d]thiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, assessed their insecticidal effectiveness against the cotton leafworm, Spodoptera littoralis. The compounds exhibited promising results, suggesting potential use in agricultural pest control (Fadda et al., 2017).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS3/c1-11-6-2-3-7-12(11)16-21-18(26-22-16)24-10-15(23)20-17-19-13-8-4-5-9-14(13)25-17/h2-9H,10H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLXVSNPYOOZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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